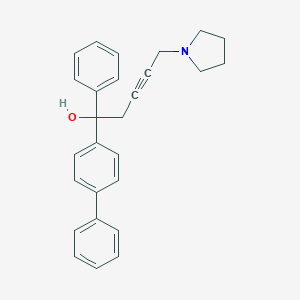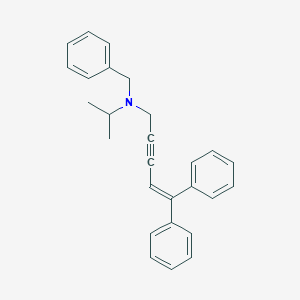![molecular formula C13H14N4OS B286694 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether](/img/structure/B286694.png)
4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether is not fully understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether can have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and neuroprotective effects. It can also modulate the immune system, enhance cognitive function, and improve memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether in lab experiments include its potential as a versatile tool for studying various biological processes and its relatively easy synthesis method. However, its limitations include its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether. One direction is to further investigate its potential as an antitumor agent and as a modulator of the immune system. Another direction is to study its effects on the central nervous system in more detail and to explore its potential as a treatment for neurological disorders. Additionally, research can be done to explore its potential use in organic electronics and other material science applications.
In conclusion, 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 4-(6-Isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phenyl methyl ether involves a multi-step process. The starting material, 4-bromoanisole, undergoes a substitution reaction with 6-isopropyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a base to form the intermediate product. This intermediate product is then reacted with a palladium catalyst and a reducing agent to yield the final product.
Wissenschaftliche Forschungsanwendungen
The compound has potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, it has been studied for its potential as an antitumor agent and as a modulator of the immune system. In pharmacology, it has been investigated for its effects on the central nervous system and as a potential treatment for neurological disorders. In material science, it has been studied for its potential use in organic electronics.
Eigenschaften
Molekularformel |
C13H14N4OS |
|---|---|
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-6-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4OS/c1-8(2)12-16-17-11(14-15-13(17)19-12)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3 |
InChI-Schlüssel |
FHGWNFLNAWETIP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC(C)C1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)






![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)



